

Meta-analysis of Clinical Trials Investigating the Efficacy of Deanxit

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Compound of Interest

Compound Name: *Deanxit*

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Deanxit, a combination of flupentixol and melitracen, is a medication utilized in various clinical settings for its anxiolytic and antidepressant properties. This guide provides a comparative analysis of its efficacy based on available clinical trial data and meta-analyses. The following sections summarize quantitative data, detail experimental protocols, and visualize key pathways and workflows to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Efficacy of Deanxit in Various Conditions

The efficacy of **Deanxit** has been evaluated across a spectrum of disorders, often as an adjunct therapy. The data presented below is a synthesis of findings from multiple studies, highlighting its performance against placebo and other active treatments.

Table 1: Efficacy of Deanxit in Depression and Anxiety in Chronic Somatic Diseases (Sertraline Combination Therapy)

| Outcome Measure | Deanxit + Sertraline Group | Placebo + Sertraline Group | p-value | Study |
|------------------------------------|----------------------------|----------------------------|-----------|---|
| HAM-D Response Rate (Day 8) | 55.26% ± 2.56% | 24.32% ± 2.19% | p = 0.006 | [1] [2] [3] |
| HAM-D Response Rate (Day 15) | 78.95% ± 3.89% | 40.54% ± 4.18% | p = 0.001 | [1] [2] [3] |
| HAM-A Response Rate (Day 4) | 34.21% ± 2.21% | 8.11% ± 1.37% | p = 0.006 | [1] [2] |
| HAM-A Response Rate (Day 8) | 57.89% ± 3.56% | 18.92% ± 2.68% | p = 0.001 | [1] [2] |
| HAM-A Response Rate (Day 15) | 78.95% ± 4.37% | 43.24% ± 4.68% | p = 0.002 | [1] [2] |

HAM-D: Hamilton Rating Scale for Depression; HAM-A: Hamilton Rating Scale for Anxiety.

Table 2: Efficacy of Deanxit in Other Conditions

| Condition | Outcome Measure | Deanxit Group | Control/Placebo Group | p-value | Study |
|--|--|------------------------------|-----------------------|------------|--------|
| Refractory Chronic Cough | Cough Resolution Rate | 65.3% | 32.0% | p = 0.0009 | [4] |
| Ulcerative Colitis with Anxiety/Depression | Overall Efficacy (Meta-analysis RR) | 1.29 (95% CI = 1.20 to 1.40) | - | p < 0.001 | [5] |
| Chronic Subjective Dizziness | Total Effective Rate (8 weeks) | 91.67% | 68.00% | p < 0.05 | [6] |
| Persistent Idiopathic Facial Pain | Pain Relief Rate (≥50% reduction in NRS-11) | 82.0% | - | - | [7][8] |
| Unstable Angina with Anxiety/Depression | Incidence of Malignant Cardiovascular Events | Significantly decreased | - | p < 0.05 | [9] |

RR: Risk Ratio; NRS-11: Numeric Rating Scale-11.

Experimental Protocols

The methodologies employed in the cited studies provide a framework for understanding the evidence base for **Deanxit**'s efficacy.

Randomized Controlled Trial: Sertraline with Adjunctive Deanxit

- Objective: To investigate the efficacy and safety of sertraline combined with **Deanxit** for depression and anxiety in patients with chronic somatic diseases.[1]

- Study Design: A randomized, placebo-controlled trial.[\[1\]](#)
- Participants: 75 patients with depression and anxiety in chronic somatic diseases.[\[1\]](#)
- Intervention:
 - **Deanxit** Group (N=38): Sertraline (75 mg/day) + **Deanxit** (1 tablet/day) for 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.[\[1\]](#)
 - Placebo Group (N=37): Sertraline (75 mg/day) + placebo (1 tablet/day) for 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.[\[1\]](#)
- Efficacy Measures: Changes from baseline in the Hamilton Rating Scale for Depression (HAM-D) and Hamilton Rating Scale for Anxiety (HAM-A) total scores at days 4, 8, 15, and 29.[\[1\]](#)
- Safety Measures: Monitoring and systematic registration of adverse events throughout the trial.[\[1\]](#)

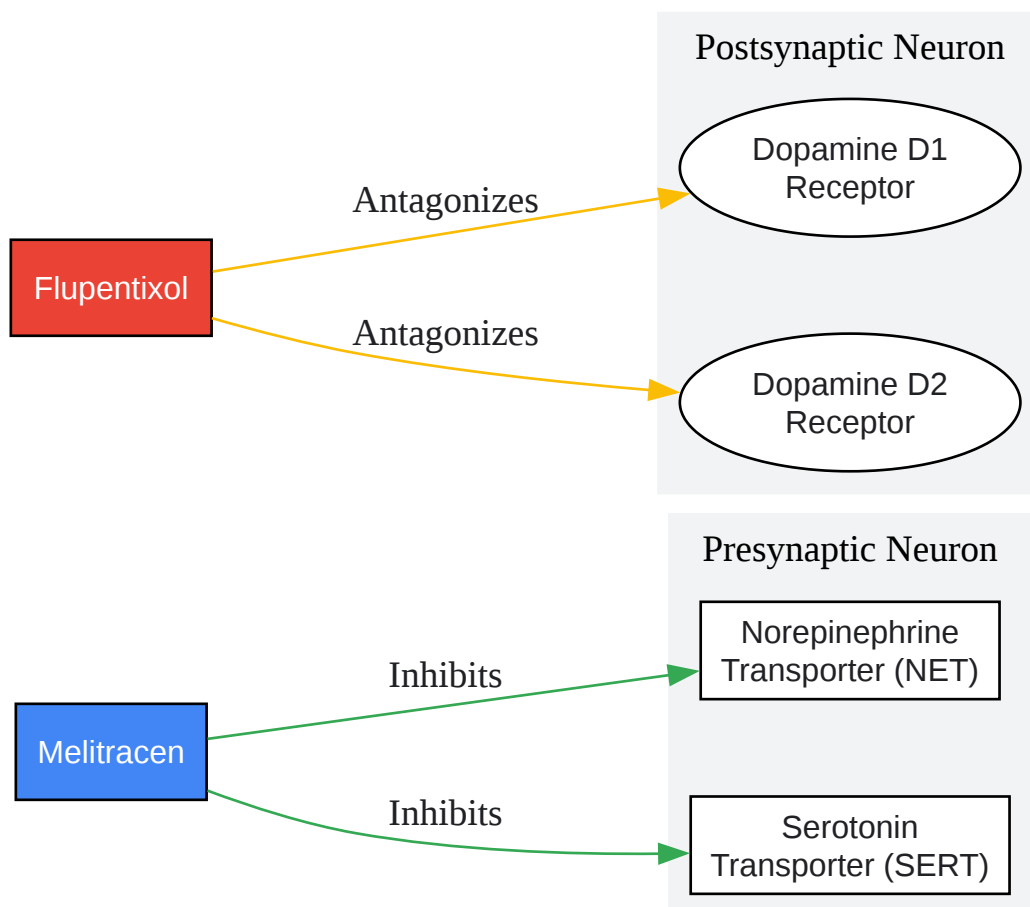
Meta-Analysis: Adjuvant Therapy in Ulcerative Colitis

- Objective: To evaluate the efficacy of flupentixol-melitracen as an adjuvant therapy for ulcerative colitis.[\[5\]](#)
- Study Selection: Eleven trials involving 654 patients with ulcerative colitis were included in the analysis.[\[5\]](#)
- Intervention:
 - Treated Group (n=328): Flupentixol-melitracen combined with mesalazine.[\[5\]](#)
 - Control Group (n=326): Traditional drug treatments (e.g., mesalazine alone).[\[5\]](#)
- Primary Outcome: Clinical efficacy, with results presented as a risk ratio (RR).[\[5\]](#)

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Deanxit

The therapeutic effects of **Deanxit** are attributed to the synergistic actions of its two components: flupentixol and melitracen. Flupentixol, a thioxanthene derivative, is a typical antipsychotic that antagonizes dopamine D1 and D2 receptors.[10] Melitracen is a tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.[10]

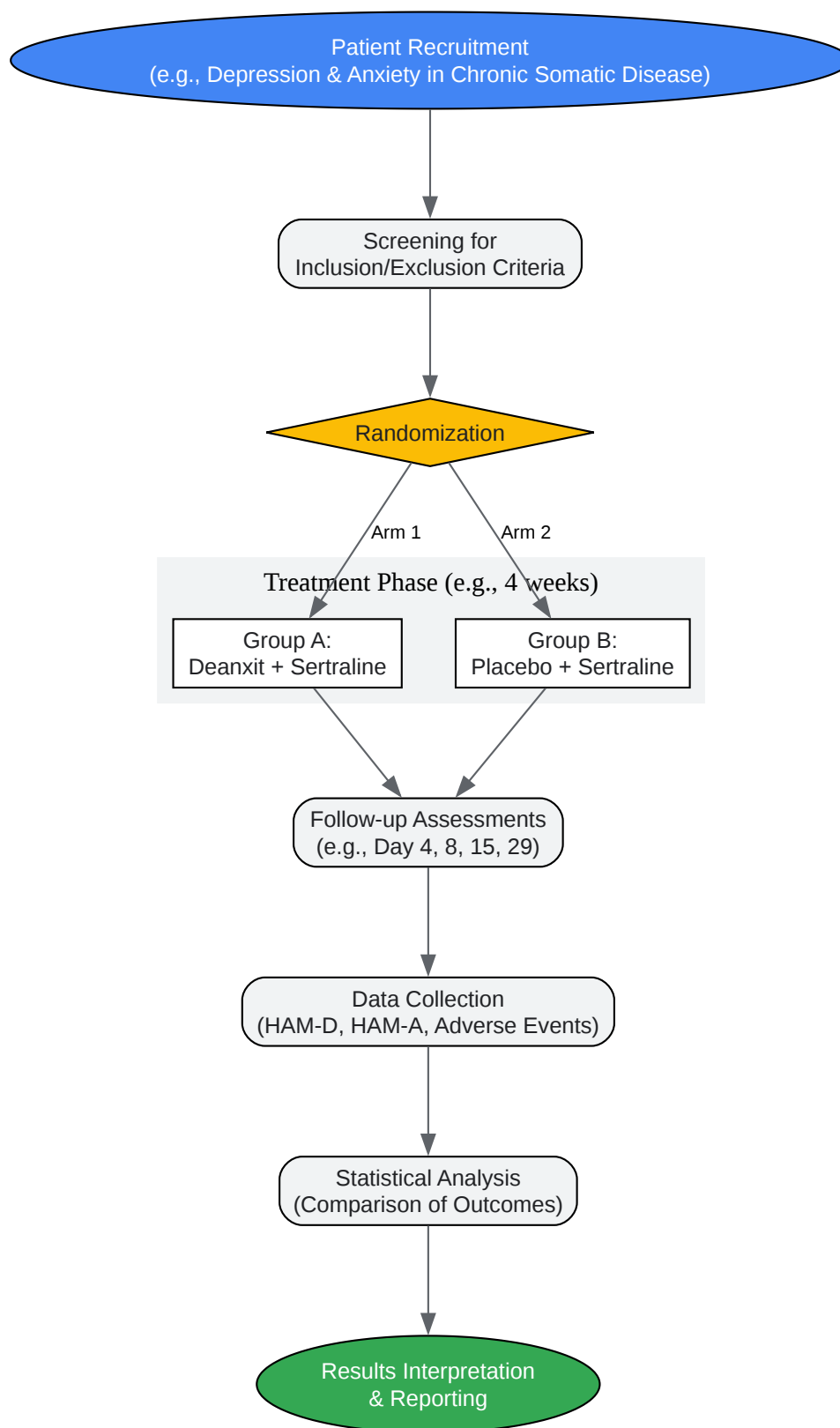


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Caption: Proposed mechanism of action of **Deanxit**'s components.

Typical Randomized Controlled Trial Workflow

The design and execution of a randomized controlled trial to assess the efficacy of a drug like **Deanxit** typically follows a structured workflow to ensure robust and unbiased results.



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Caption: Workflow of a typical randomized controlled trial.

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